

A Comprehensive Technical Guide to 4-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-indanone is an aromatic organic compound featuring a bicyclic structure composed of a benzene ring fused to a five-membered ring containing a ketone. As a derivative of 1-indanone, it belongs to a class of compounds that are recognized as privileged structures in medicinal chemistry. The indanone core is a key pharmacophore in numerous biologically active molecules and natural products, exhibiting a wide range of therapeutic properties. This technical guide provides an in-depth overview of **4-Methyl-1-indanone**, including its chemical identity, physicochemical properties, synthesis protocols, and potential biological significance, with a focus on its role in inflammatory signaling pathways.

Chemical Identity and Synonyms

The nomenclature and various identifiers for **4-Methyl-1-indanone** are crucial for accurate scientific communication and substance registration.

- IUPAC Name: 4-Methyl-2,3-dihydro-1H-inden-1-one
- Synonyms:
 - 4-Methyl-1-indanone[1][2]
 - 4-Methylindan-1-one



NSC 143210

• CAS Number: 24644-78-8[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of **4-Methyl-1-indanone** is presented in the table below, providing essential data for experimental design and computational modeling.

Property	Value	Source(s)
Molecular Formula	C10H10O	[2][4]
Molecular Weight	146.19 g/mol	[2][3][4]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	94-96 °C	[1]
InChI Key	RUORWXQKVXTQJJ- UHFFFAOYSA-N	[3]
SMILES String	Cc1cccc2C(=O)CCc12	

Experimental Protocols: Synthesis of 4-Methyl-1-indanone

The most common and direct method for the synthesis of **4-Methyl-1-indanone** is through the intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid.[3] This reaction involves the cyclization of the carboxylic acid onto the aromatic ring in the presence of a strong acid catalyst.

Protocol: Intramolecular Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of **4-Methyl-1-indanone** from 3-(2-methylphenyl)propionic acid using trifluoromethanesulfonic acid as a catalyst.[1]

Materials:



- 3-(2-methylphenyl)propionic acid
- Trifluoromethanesulfonic acid
- Anhydrous dichloromethane
- Ice water
- Anhydrous sodium sulfate
- Q-tube[™] pressure tube
- · Magnetic stirrer and stir bar
- · Oil bath

Procedure:

- In a 12 mL Q-tube™ pressure tube, dissolve 0.5 mmol of 3-(2-methylphenyl)propionic acid in
 1.0 mL of anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add 3 equivalents of trifluoromethanesulfonic acid to the cooled solution with stirring.
- Allow the reaction mixture to warm to room temperature.
- Seal the pressure tube with a PTFE septum and an appropriate cap and pressure adapter.
- Heat the sealed reaction tube in an oil bath at 80°C.
- Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS) until the starting material is completely consumed.
- Upon completion, carefully pour the reaction mixture into ice water.
- Extract the aqueous mixture three times with dichloromethane.



- Combine the organic phases and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography to yield **4-Methyl-1-indanone**.

Biological Activity and Signaling Pathways

Indanone derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, anticancer, and antimalarial properties.[5] Their mechanism of action is often attributed to the modulation of key signaling pathways involved in disease pathogenesis.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of indanone derivatives. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6][7] The underlying mechanism for this anti-inflammatory effect often involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[6][7][8]

The diagram below illustrates the putative mechanism of action for indanone derivatives in suppressing the inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can activate Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of JNK (c-Jun N-terminal kinases) and subsequently the transcription factor NF-kB.[6] Activated NF-kB translocates to the nucleus and promotes the expression of pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), leading to the production of NO and prostaglandins, respectively. Indanone derivatives have been shown to inhibit this pathway, thereby reducing the inflammatory response.[6]

Caption: Putative anti-inflammatory signaling pathway inhibited by indanone derivatives.

Conclusion



4-Methyl-1-indanone is a versatile chemical entity with well-defined properties and established synthetic routes. As a member of the indanone class of compounds, it holds significant potential for further investigation in drug discovery and development, particularly in the context of inflammatory diseases. The elucidation of its precise mechanism of action and biological targets will be crucial for harnessing its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising molecule.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Methyl-1-indanone]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1352297#4-methyl-1-indanone-iupac-name-and-synonyms]

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